Methyl 3-fluoro-4-methoxyphenylcarbamate

Description

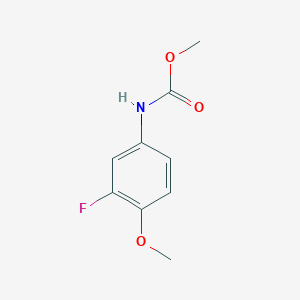

Methyl 3-fluoro-4-methoxyphenylcarbamate is a carbamate ester featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position. The carbamate functional group (-O-C(O)-NH-) is esterified with a methyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability, influenced by the electron-withdrawing fluorine and electron-donating methoxy substituents.

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

methyl N-(3-fluoro-4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-4-3-6(5-7(8)10)11-9(12)14-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

GVWLXGGWFOJBPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Carbamate Formation

The synthesis of methyl 3-fluoro-4-methoxyphenylcarbamate generally proceeds via two key steps:

- Introduction of the fluorine substituent on the aromatic ring.

- Formation of the carbamate group through reaction of an amino or hydroxy precursor with methyl chloroformate or related reagents.

Nucleophilic Aromatic Substitution (Fluorination)

A common route involves nucleophilic aromatic substitution (S_NAr) on a nitro-substituted aromatic precursor. For example, methyl 3-fluoro-4-nitrobenzoate derivatives can be converted to fluorinated products by displacement of the nitro group with fluoride anions under controlled conditions.

A documented method uses cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) at 120 °C for 90 minutes, resulting in the fluorinated product with a 38% yield. The reaction involves refluxing methyl 3-nitropyridine-4-carboxylate with CsF under nitrogen atmosphere, followed by extraction and purification via flash chromatography.

The fluorination step is confirmed by nuclear magnetic resonance spectroscopy, showing characteristic fluorine-proton coupling constants and carbon-fluorine coupling in ^13C-NMR spectra, validating the substitution pattern.

Carbamate Formation via Methyl Chloroformate

The carbamate moiety is typically introduced by reacting an amino-substituted aromatic compound with methyl chloroformate in the presence of a base such as pyridine. This reaction proceeds under mild conditions, often at 0 °C to room temperature, in dichloromethane solvent.

For example, (2-amino-5-fluorophenyl)methanol reacts with methyl chloroformate in dichloromethane with pyridine at 0 °C, followed by stirring at room temperature for 16 hours. The product is isolated by aqueous workup and silica gel chromatography, yielding the methyl carbamate derivative in approximately 86% yield.

This method allows for the preparation of various carbamate derivatives by varying the aromatic amine precursors, enabling structural diversity.

Methoxy Group Introduction

The methoxy substituent at the 4-position is commonly introduced either by starting from a methoxy-substituted aromatic amine or by methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

Alternative Synthetic Routes

Microwave-assisted multicomponent reactions have been reported for related carbamate compounds, offering rapid and efficient synthesis with moderate to excellent yields.

A one-pot, three-component microwave-assisted synthesis involving methylcarbamate, nitromethane, and ammonium acetate in methanol at 130 °C for 10 minutes has been demonstrated to afford carbamate derivatives efficiently.

This approach generates methanol and water as byproducts, aligning with green chemistry principles, and allows introduction of multiple points of diversity in the final products.

Data Tables Summarizing Preparation Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methoxyphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound has shown potential as a lead candidate in drug development targeting specific enzymes or receptors. Its structural features allow it to interact with biological targets effectively, potentially leading to the inhibition or modulation of enzymatic activities.

- Biological Activity : Preliminary studies indicate that methyl 3-fluoro-4-methoxyphenylcarbamate can bind to target proteins, enhancing its specificity and binding affinity due to the presence of both fluorine and methoxy groups. This makes it a candidate for further pharmacological studies aimed at understanding its mechanism of action.

- Case Study - K+ Channel Imaging : Recent research has explored the use of similar fluorinated compounds as radioligands for positron emission tomography (PET) imaging. For example, the synthesis of a derivative targeting K+ channels demonstrated effective blood-brain barrier penetration, suggesting that structurally related compounds may also offer neuroimaging applications .

Agrochemical Applications

This compound may be explored in the development of agrochemicals due to its potential herbicidal or insecticidal properties. The ability of carbamate compounds to interact with biological systems can be leveraged for pest control agents.

Material Science Applications

The compound's unique structure may also find applications in materials science, particularly in developing polymers or coatings that require specific chemical properties. Its reactivity can be utilized in creating materials with enhanced durability or specific functional characteristics.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-methoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The carbamate group can also undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine (3-F) : The fluorine atom in the target compound enhances metabolic stability and resistance to oxidative degradation compared to hydroxyl or chloro substituents. This is critical for prolonged bioactivity in agrochemicals .

- Chloro (3-Cl) : Chlorine in isopropyl carbamates like chlorpropham improves durability but may increase environmental persistence, raising regulatory concerns .

Functional Group and Ester Comparisons

- Methyl vs. Isopropyl groups in chlorpropham enhance soil adhesion, extending herbicidal effects .

- N-Methoxy Carbamate : The N-methoxy group in 4-nitrophenyl N-methoxycarbamate may alter reactivity, making it more prone to enzymatic cleavage compared to methyl carbamates .

Biological Activity

Methyl 3-fluoro-4-methoxyphenylcarbamate is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in enzyme inhibition and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

- Functional Groups : Carbamate, fluoro, and methoxy groups

The presence of the fluoro and methoxy substituents on the aromatic ring can significantly influence the compound's biological activity by altering its binding affinity to various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes. The carbamate moiety is known to form covalent bonds with active site residues in enzymes, leading to inhibition or modification of their activity. This property makes it a candidate for studying enzyme inhibition and protein modification.

Enzyme Inhibition

Research indicates that compounds with carbamate structures can inhibit cholinesterases, which are critical enzymes involved in neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented in various studies, where structural modifications were shown to enhance inhibitory potency:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Rivastigmine | 0.35 | 0.45 |

| Galantamine | 0.50 | 0.60 |

Note: TBD indicates that specific values for this compound are yet to be determined.

Case Studies and Research Findings

- Inhibition Studies : A study focusing on the inhibition of cholinesterases revealed that methyl carbamates exhibit varying degrees of inhibitory activity against AChE and BChE. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like fluorine enhances inhibitory potency compared to non-fluorinated analogs .

- Anticancer Activity : In recent investigations, compounds similar to this compound have been evaluated for their anticancer properties. The targeting of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis, has been a significant focus. Compounds that covalently modify CA enzymes have shown promising results in inhibiting cancer cell proliferation .

- Environmental Impact : Research into the environmental behavior of carbamates indicates that they undergo hydrolysis in aquatic systems, potentially leading to the accumulation of toxic metabolites. Understanding these pathways is crucial for assessing the ecological risks associated with their use as pesticides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-fluoro-4-methoxyphenylcarbamate, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React 3-fluoro-4-methoxyaniline with methyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions (0–5°C). Monitor via TLC for carbamate bond formation .

- Route 2 : Use 3-fluoro-4-methoxyphenyl isocyanate (synthesized from the corresponding amine and phosgene) with methanol. Purify via recrystallization (ethanol/water) .

- Optimization : Adjust stoichiometry (1:1.2 amine-to-chloroformate ratio) and use inert atmospheres to minimize hydrolysis. Yield improvements (>80%) are achievable with slow reagent addition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR : 1H NMR (CDCl3) shows methoxy singlet (~δ 3.8 ppm) and carbamate NH (δ 5.1–5.3 ppm, broad). 19F NMR confirms fluorine position .

- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 228.1) validates molecular weight .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity >98% is typical for research-grade material .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-methoxy substituents influence hydrolysis kinetics?

- Mechanistic Insight :

- The electron-withdrawing fluoro group increases electrophilicity of the carbamate carbonyl, accelerating base-catalyzed hydrolysis.

- The 4-methoxy group stabilizes intermediates via resonance but may reduce solubility in polar solvents.

- Experimental Design :

- Conduct stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC and fit data to first-order kinetics .

Q. What strategies resolve contradictions in reported lipophilicity (logP) values for this compound?

- Methodological Comparison :

- Experimental logP : Shake-flask method (octanol/water partition) vs. HPLC-derived capacity factors (log k) .

- Computational logP : Use software (e.g., ClogP) to predict theoretical values.

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?

- SAR Framework :

- Substituent Variation : Replace methoxy with ethoxy (enhanced lipophilicity) or fluorine with chlorine (steric effects). Synthesize analogs via parallel synthesis .

- Biological Assays : Test acetylcholinesterase inhibition (for neuroactivity) or herbicidal activity (for agrochemical potential). Use IC50 values to rank potency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.